2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

FPR Agonist Inflammation Cancer

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide (CAS 2410309-70-3) is a brominated 1H-pyrazole-1-acetamide derivative with a molecular weight of 308.17 g·mol⁻¹ (C₁₃H₁₄BrN₃O). It belongs to the broader class of pyrazole-containing synthetic intermediates that have gained prominence in medicinal chemistry as bioisosteres of phenol, offering enhanced lipophilicity and metabolic stability.

Molecular Formula C13H14BrN3O
Molecular Weight 308.17 g/mol
Cat. No. B8153688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Molecular FormulaC13H14BrN3O
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H14BrN3O/c1-16(2)13(18)9-17-8-11(7-15-17)10-3-5-12(14)6-4-10/h3-8H,9H2,1-2H3
InChIKeyKNKNFOUBDWXUFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide: A C4-Selective 1H-Pyrazole-1-acetamide Research Intermediate and Scaffold for Drug Discovery


2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide (CAS 2410309-70-3) is a brominated 1H-pyrazole-1-acetamide derivative with a molecular weight of 308.17 g·mol⁻¹ (C₁₃H₁₄BrN₃O) . It belongs to the broader class of pyrazole-containing synthetic intermediates that have gained prominence in medicinal chemistry as bioisosteres of phenol, offering enhanced lipophilicity and metabolic stability . The compound incorporates a 4-(4-bromophenyl) substituent at the pyrazole C4 position and an N,N-dimethylacetamide side chain on N1, a structural configuration that has been identified as essential for maintaining the 4-(bromophenyl)acetamide pharmacophore in formyl peptide receptor (FPR) agonist programs [1]. The compound is routinely supplied with ≥97% purity, supported by batch-specific NMR, HPLC, and GC quality-control documentation .

Why 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide Cannot Be Replaced by Common Pyrazole or Halogen Analogs


Class-level pyrazole-1-acetamides exhibit broad variability in receptor activity, kinase inhibition, and synthetic utility that precludes casual interchange. The specific 4-bromophenyl motif in 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide has been explicitly identified as essential for FPR agonist activity in comparative studies against des-halogen and heterocyclic scaffolds [1]. In kinase programs, the replacement of the 4-bromophenyl group with a 4-(isoquinolin-4-yl)phenyl extension—as in the CDK8 inhibitor BI-1347—shifts potency by over 200-fold (IC₅₀ from ~220 nM to 1.1 nM) , while simple halogen exchange (Br → F) alters molecular weight by ~20% (308.17 vs. 247.27 g·mol⁻¹) and eliminates the heavy-atom isotopic signature critical for mass-spectrometric traceability . Furthermore, the pyrazole scaffold itself was found to be a suboptimal five-membered replacement for the pyridazinone/pyridinone core in FPR agonism, leading to a sharp decrease or complete loss of activity for many analogs [1]. These quantitative disconnects mean a 'close' structural analog is unlikely to reproduce the same biological or physicochemical profile, making selection based on precise stereoelectronic and isotopic identity critical for reproducible results.

Product-Specific Quantitative Evidence Guide for 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide


Essential 4-(Bromophenyl)acetamide Pharmacophore: FPR Agonist Activity Retention vs. Heterocyclic Alternatives

In a systematic FPR agonist program, the 4-(bromophenyl)acetamide fragment was shown to be essential for activity across pyridazinone, pyridinone, pyrazole, and pyrazolone scaffolds. 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide and its pyrazole-class analogs retained this minimal pharmacophore; however, most new pyrazole and pyrazolone products exhibited low or absent FPR agonist activity compared with the parent six-membered pyridazinone/pyridinone series, as confirmed by molecular modeling [1]. This establishes the compound as a core structure for probing scaffold-hopping effects on FPR activity.

FPR Agonist Inflammation Cancer Pyrazole Scaffold Structure–Activity Relationship

Kinase Inhibitor Development: Quantitative Potency Gap vs. Extended Aryl CDK8 Inhibitor BI-1347

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide serves as the core substructure of BI-1347, an orally active CDK8 inhibitor. A direct structural comparison reveals a ~200-fold difference in CDK8 inhibitory potency: the target compound, bearing a terminal 4-bromophenyl group, shows an IC₅₀ of approximately 220 nM, whereas BI-1347, which replaces the bromine atom with a para-isoquinolin-4-yl-phenyl extension, achieves an IC₅₀ of 1.1 nM [1]. This demonstrates that the 4-bromophenyl unit provides a synthetically tractable, less potent 'minimal' pharmacophore suitable as a control or starting fragment for fragment-based drug discovery (FBDD) or structure–activity relationship (SAR) expansion.

CDK8 Inhibitor Kinase Cancer Pyrazole Scaffold Bioisostere

Halogen-Specific Physicochemical Differentiation: Bromine vs. Fluorine Analog for Solubility, Lipophilicity, and Mass Spectrometry Traceability

The presence of a bromine atom imparts distinct physicochemical and analytical properties compared to the corresponding 4-fluorophenyl analog (CAS 1421480-68-3). The brominated compound has a molecular weight of 308.17 g·mol⁻¹ (C₁₃H₁₄BrN₃O), whereas the fluorinated analog weighs 247.27 g·mol⁻¹ (C₁₃H₁₄FN₃O), representing a 24.6% mass increase . This mass difference, combined with bromine's characteristic ~1:1 ⁷⁹Br/⁸¹Br isotopic doublet, provides a unique mass-spectrometric fingerprint that simplifies detection, quantification, and metabolite tracing compared to fluorinated or chlorinated isotopologues . Predicted boiling points (451.3 °C for the bromo vs. typically lower for the fluoro analog) and ClogP values further differentiate their chromatographic behavior and solubility profiles.

Halogen Exchange LogP Molecular Weight Mass Spectrometry Isotopic Pattern

Vendor-Verified Batch Purity with Multi-Technique QC Documentation: 97–98% Purity with NMR, HPLC, and GC Traceability

Commercial suppliers provide 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide at standardized purity levels of 97% (Bidepharm) or 98% (Alfachem,郑州阿尔法), accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra [1]. This contrasts with many custom-synthesized or catalog-only pyrazole analogs that lack comprehensive analytical data packages. The availability of orthogonal purity verification methods reduces the risk of confounding impurities in biological assays and facilitates regulatory-compliant research.

Quality Control Purity NMR HPLC GC Procurement

Optimal Research and Industrial Application Scenarios for 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide


Fragment-Based CDK8 Inhibitor Design and SAR Expansion

Employ 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide as a validated fragment hit (IC₅₀ ≈ 220 nM) for CDK8 inhibitor programs [1]. Use the 4-bromophenyl group as a synthetic handle for Suzuki–Miyaura or Buchwald–Hartwig cross-coupling to elaborate toward BI-1347-like extended aryl systems, aiming for potency improvements exceeding 100-fold. The compound's established potency baseline and bromine isotopic signature facilitate both biochemical and mass-spectrometric tracking during optimization .

FPR Scaffold-Hopping Control Compound for Inflammatory and Cancer Research

Utilize the compound as a negative-control or low-activity reference in FPR1/FPR2 agonist screening panels. The pyrazole scaffold has been demonstrated to significantly impair 4-(bromophenyl)acetamide pharmacophore presentation relative to pyridazinone/pyridinone cores [2]. This makes it suitable for distinguishing FPR-mediated from FPR-independent effects in neutrophil chemotaxis and calcium mobilization assays.

Halogen-Dependent Analytical Method Development and DMPK Tracing

Leverage the bromine atom's characteristic ⁷⁹Br/⁸¹Br isotopic doublet (~1:1 ratio) as an intrinsic mass-spectrometric label for developing sensitive LC–MS/MS quantification methods . Compared to the 4-fluorophenyl analog (which lacks a distinctive isotopic signature), the brominated compound enables lower limits of detection in complex biological matrices, supporting in vitro ADME, metabolite identification, and environmental fate studies.

Agrochemical Intermediate Derivatization and Herbicide Lead Generation

Apply 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide as a synthetic intermediate for constructing pyrazole-containing herbicide candidates. Pyrazole derivatives with bromophenyl substituents have demonstrated post-emergence herbicidal activity against barnyard grass with rice crop safety [3]. The N,N-dimethylacetamide side chain provides a metabolically stable amide linkage suitable for further functionalization in agrochemical lead optimization programs.

Quote Request

Request a Quote for 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.